molecular formula C26H32ClN3O5 B609146 ML339

ML339

货号: B609146
分子量: 502.0 g/mol
InChI 键: SSPYAPRDKNCABY-YQQQUEKLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

ML339 有多种科学研究应用,包括:

作用机制

ML339 通过选择性地与 CXCR6 受体结合发挥作用,从而抑制其与其配体 CXCL16 的相互作用。这种抑制破坏了由 CXCR6 介导的信号通路,这些通路参与细胞迁移和转移。 该化合物特异性地拮抗 CXCL16 诱导的 β-arrestin 募集和环腺苷酸 (cAMP) 信号通路 .

准备方法

合成路线和反应条件

ML339 的合成涉及多个步骤,从市售的起始原料开始 反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和各种催化剂来促进反应 .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的文献记载,但该化合物是在研究实验室中使用标准的有机合成技术合成的。 该过程涉及对反应条件的仔细控制,以确保最终产品的纯度和产量高 .

化学反应分析

反应类型

ML339 会经历几种类型的化学反应,包括:

    取代反应: 氯苯胺部分可以参与亲核取代反应。

    氧化还原反应: 该化合物可以在特定条件下进行氧化和还原,尽管这些反应在其典型应用中并不常见。

常见试剂和条件

    取代反应: 常见的试剂包括胺类和硫醇类等亲核试剂。反应通常在 DMSO 或乙醇等有机溶剂中进行。

    氧化还原反应: 过氧化氢或硼氢化钠等试剂可分别用于氧化和还原。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,亲核取代会导致形成 this compound 的各种取代衍生物 .

相似化合物的比较

类似化合物

    CXCR4 拮抗剂: 像 AMD3100 和 MSX-122 这样的化合物靶向 CXCR4 受体,但不显示对 CXCR6 的选择性。

    CCR5 拮抗剂: 像马拉维洛克这样的化合物靶向 CCR5 受体,用于治疗 HIV。

ML339 的独特性

This compound 的独特性在于其对 CXCR6 受体的高选择性,对其他趋化因子受体几乎没有活性。 这种选择性使其成为研究 CXCR6 在各种生物过程和疾病中的特定作用的有价值工具,特别是在癌症研究的背景下 .

属性

IUPAC Name

N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYAPRDKNCABY-YQQQUEKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of studying cytochrome P450 (CYP) enzyme inhibition in drug development?

A1: Cytochrome P450 enzymes play a crucial role in drug metabolism. Understanding a drug candidate's potential to inhibit these enzymes is essential for predicting drug-drug interactions and potential adverse effects []. For example, Coix-seed Reactive Derivatives (CRD) showed minimal inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting a lower risk of interactions with drugs metabolized by these enzymes [].

Q2: How can biomarkers contribute to predicting the clinical course of diseases like Crohn's disease?

A2: Biomarkers can provide objective measures of disease activity and predict future outcomes. For instance, elevated serum MMP-9 levels were associated with an increased risk of clinical relapse in patients with quiescent Crohn's disease []. This finding suggests that MMP-9 could be a valuable tool for identifying patients at higher risk of relapse and guiding treatment decisions.

Q3: What are the challenges in accurately measuring pleural effusion volume, and how can novel algorithms address them?

A3: Accurately estimating pleural effusion volume can be challenging, particularly in cases with large volumes or co-existing conditions. The BLL algorithm, which combines B-spline and local clustering level set methods, demonstrated promising results in accurately quantifying pleural effusion volumes from CT scans []. This approach may improve the accuracy of volume estimation and aid in clinical decision-making.

Q4: What are the long-term implications of iron overload in thalassemia major, and how can chelation therapy mitigate these risks?

A4: Iron overload is a significant complication of chronic transfusion therapy in thalassemia major, leading to organ damage if left untreated []. Deferasirox, an oral iron chelator, has shown promise in reducing iron burden and improving clinical outcomes in patients with thalassemia major over long-term follow-up [].

Q5: How does the dose of allergen exposure influence the immune response, specifically T cell differentiation?

A5: Research suggests that the dose of allergen exposure can significantly impact the immune response. Studies have shown that different doses of ovalbumin (OVA) exposure on dendritic cells lead to distinct gene expression and DNA methylation profiles, ultimately influencing T cell differentiation pathways [, ]. This dose-dependent effect highlights the complexity of immune regulation and the need for tailored therapeutic approaches in allergic diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。